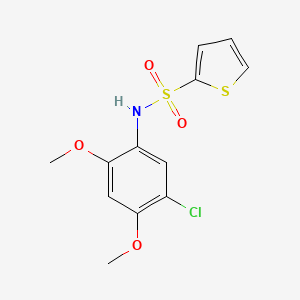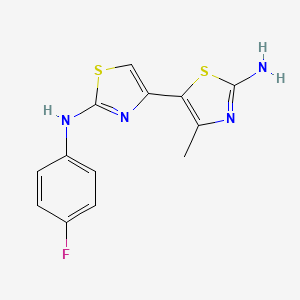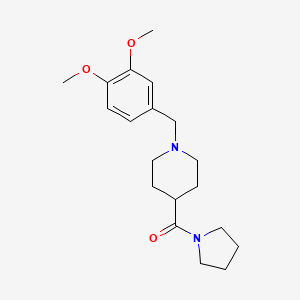
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. TAK-715 belongs to the class of sulfonamide compounds and has a molecular weight of 397.91 g/mol. It is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) and has shown promising results in preclinical studies.
Mécanisme D'action
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide is a potent and selective inhibitor of p38 MAPK, a key signaling molecule involved in the regulation of inflammation and cell survival. By inhibiting p38 MAPK, N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide can induce apoptosis in cancer cells by inhibiting the activation of p38 MAPK, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide can effectively reduce inflammation in various animal models of inflammatory diseases. It can also reduce the production of pro-inflammatory cytokines and chemokines in human cells, indicating its potential as an anti-inflammatory agent. N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide is its potent and selective inhibition of p38 MAPK, making it a valuable tool for studying the role of p38 MAPK in various biological processes. However, one limitation of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide. One area of interest is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the safety and efficacy of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide in humans, with the ultimate goal of developing it into a clinically useful therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2-chloroethanesulfonyl chloride in the presence of a base, followed by cyclization with potassium thiophenoxide. The resulting product is then purified and crystallized to obtain N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide in high yield and purity.
Applications De Recherche Scientifique
N-(5-chloro-2,4-dimethoxyphenyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has shown promising results in preclinical studies as an anti-inflammatory agent, and its potential in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory diseases is currently being investigated.
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S2/c1-17-10-7-11(18-2)9(6-8(10)13)14-20(15,16)12-4-3-5-19-12/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORSBQTWUWMPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CS2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(phenoxymethyl)benzoyl]amino}benzamide](/img/structure/B5854943.png)


![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)


![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)

![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B5855006.png)

![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)
![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)